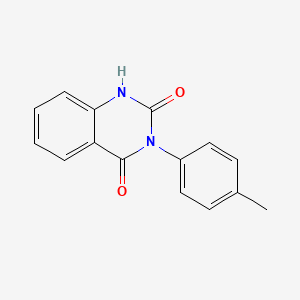

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPSMOASZOZCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333059 | |

| Record name | 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-99-6 | |

| Record name | 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline-2,4-dione Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to N3-Substituted Quinazoline-2,4-dione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, particularly the quinazoline-2,4-dione class, are of significant interest due to their structural resemblance to endogenous nucleic acid bases, allowing them to interact with a wide array of biological targets. This structural versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties.[1][3][4]

The substitution pattern on the quinazoline ring system is critical in defining the pharmacological activity.[4][5] Specifically, modifications at the N1 and N3 positions of the quinazoline-2,4-dione nucleus have been a focal point of extensive research. This guide provides a comprehensive review of N3-substituted quinazoline-2,4-dione derivatives, detailing their synthesis, exploring their diverse biological activities with a focus on structure-activity relationships (SAR), and providing detailed experimental protocols for their preparation and evaluation.

Part 1: Synthetic Strategies for N3-Substituted Quinazoline-2,4-diones

The synthesis of the N3-substituted quinazoline-2,4-dione core can be achieved through several efficient pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

One-Pot Synthesis from Isatoic Anhydride

A highly efficient and common approach involves a one-pot, three-component reaction using isatoic anhydride, a primary amine (which provides the N3-substituent), and a carbonyl source. This method is valued for its operational simplicity and good to excellent yields.[6]

-

Mechanism Insight: The reaction proceeds via the initial nucleophilic attack of the primary amine on isatoic anhydride, leading to the opening of the anhydride ring to form a 2-aminobenzamide intermediate. This intermediate then reacts with a carbonylating agent, such as carbonyl diimidazole (CDI) or di-tert-butyl dicarbonate ((Boc)₂O), followed by an intramolecular cyclization to yield the desired N3-substituted quinazoline-2,4-dione. The use of (Boc)₂O with a catalyst like 4-dimethylaminopyridine (DMAP) has proven to be a versatile, metal-free approach.[6][7]

Caption: One-pot synthesis of N3-substituted quinazoline-2,4-diones.

Cyclization of 2-Amino-N-Substituted Benzamides

An alternative strategy starts with pre-formed 2-amino-N-substituted benzamides. These precursors can be cyclized using a suitable carbonylating agent. This method allows for greater control over the substituents on both the aromatic ring and the N3-position.

-

Expertise & Experience: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of DMAP is particularly effective.[7] This system avoids harsh conditions and metal catalysts, making it compatible with a wide range of functional groups. The reaction smoothly undergoes heterocyclization to afford the target compounds in good to excellent yields.[7] For substrates with less reactive groups, activating groups like p-methoxybenzyl (PMB) can enable the reaction to proceed at room temperature.[7]

Part 2: Diverse Biological Activities and Structure-Activity Relationships (SAR)

The N3-position of the quinazoline-2,4-dione scaffold serves as a crucial anchor point for various pharmacophoric groups, leading to a wide array of biological activities.

Anticancer Activity

N3-substituted quinazoline-2,4-diones have emerged as potent anticancer agents, targeting multiple pathways involved in tumor growth and proliferation.[4][8]

-

Mechanism of Action: PARP-1/2 Inhibition: Certain derivatives bearing a 3-amino pyrrolidine or a substituted piperizine moiety at the N3-position have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2).[9][10] PARP enzymes are critical for DNA single-strand break repair. Their inhibition in cancer cells with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality. X-ray crystallography has revealed unique binding modes of these compounds within the PARP-1 active site.[9][10]

Caption: Mechanism of PARP inhibition leading to cancer cell death.

-

Mechanism of Action: c-Met/VEGFR-2 Kinase Inhibition: Dual inhibition of receptor tyrosine kinases like c-Met and VEGFR-2 is a validated strategy to combat cancer cell proliferation and angiogenesis. Novel 3-substituted quinazoline-2,4-dione derivatives have been developed as potent dual inhibitors, showing superior cytotoxic activity against colorectal cancer cell lines (HCT-116) compared to the standard drug cabozantinib.[11]

-

Structure-Activity Relationship (SAR):

-

For PARP-1 inhibition, incorporating a piperizine ring at the N3-position is crucial for interacting with the adenine-ribose binding site.[10]

-

In a series of bis-quinazolin-4(3H)-ones, compounds with monobromo substitutions on the quinazoline ring showed better cytotoxic activities against A549, MCF-7, and SKOV3 cell lines than their dibromo or unsubstituted counterparts.[12]

-

For dual c-Met/VEGFR-2 inhibitors, specific substitutions on a phenyl ring attached to the N3-position via a linker were found to be critical for high potency.[11]

-

| Compound Class | Target(s) | Example Activity | Cell Line | Reference |

| Piperizine derivatives | PARP-1/2 | IC₅₀ = 0.51 nM (PARP-1) | - | [10] |

| Pyrrolidine derivatives | PARP-1/2 | IC₅₀ < 3.12 µM | MX-1 | [9] |

| Benzylpiperazine derivatives | - | IC₅₀ = 2.5 µM | HUH-7 | [8] |

| Phenylacetamide derivatives | c-Met/VEGFR-2 | IC₅₀ = 0.052 µM (c-Met) | HCT-116 | [11] |

| Bis-quinazolinones | - | IC₅₀ < Cisplatin | A549, MCF-7 | [12] |

Table 1: Summary of Anticancer Activity of N3-Substituted Quinazoline-2,4-dione Derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N3-substituted quinazoline-2,4-diones have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[1][13][14]

-

Mechanism of Action: Some derivatives are designed as fluoroquinolone-like inhibitors that target bacterial gyrase and DNA topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[13][14]

-

Structure-Activity Relationship (SAR):

-

The integration of heterocyclic moieties such as triazole, oxadiazole, or oxazole at the N3-position (and sometimes N1-position) via a linker has been shown to be essential for broad-spectrum antimicrobial activity.[13]

-

The nature of the substituent plays a key role. For instance, in one study, derivatives were tested against Staphylococcus aureus and Streptococcus pyogenes, with activity varying based on the specific aromatic aldehyde used in the synthesis.[15]

-

Compounds incorporating eight-membered nitrogen-heterocycles have shown significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) as low as 10-11 mg/mL against S. haemolyticus and S. aureus.[16]

-

| Bacterial Strain | Compound Type | MIC/Activity | Reference |

| S. aureus, S. pyogenes | Phenylimino thiazolidinone | "Very good activity" | [15] |

| E. coli | m-chlorobenzaldehyde deriv. | "Excellent activity" | [15] |

| Gram-positive & negative | Triazole/Oxazole deriv. | Broad bioactive spectrum | [1][14] |

| S. haemolyticus, S. aureus | Eight-membered heterocycle | MIC = 10-11 mg/mL | [16] |

Table 2: Summary of Antimicrobial Activity of N3-Substituted Quinazoline-2,4-dione Derivatives.

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and quinazolinone derivatives have long been explored for their anticonvulsant properties.[3][17]

-

Mechanism of Action: The primary mechanism for many anticonvulsant quinazolinones is believed to be the positive allosteric modulation of the GABA-A receptor at the benzodiazepine binding site.[18][19] This enhances the inhibitory effect of the neurotransmitter GABA, reducing neuronal hyperexcitability. This mechanism has been confirmed in vivo through flumazenil antagonism assays.[19]

-

Structure-Activity Relationship (SAR):

-

The nature of the substituent at the N3 position is critical. In one study comparing N3-allyl versus N3-benzyl derivatives, the allyl-substituted compounds generally exhibited higher activity.[18][19]

-

Substituents on other parts of the molecule also play a key role. Fluorinated quinazolinone derivatives showed significant activity in the maximal electroshock (MES) seizure model, with specific substitutions on an N3-linked amine moiety conferring high protection with low neurotoxicity.[17]

-

Lipophilicity is an important factor; N3-benzyl substituted compounds were found to be more lipophilic than their N3-allyl counterparts, which could affect their ability to cross the blood-brain barrier.[18][19]

-

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of a representative N3-substituted quinazoline-2,4-dione.

Protocol: One-Pot Synthesis of 3-Substituted Quinazoline-2,4-diones

This protocol is adapted from a DMAP-catalyzed, metal-free approach, valued for its mild conditions and high yields.[7]

Objective: To synthesize a 3-substituted quinazoline-2,4-dione from a 2-aminobenzamide.

Materials:

-

2-Aminobenzamide derivative (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol)

-

Acetonitrile (CH₃CN), anhydrous (10 mL)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and hotplate

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminobenzamide derivative (1.0 mmol).

-

Add 10 mL of anhydrous acetonitrile to dissolve the starting material.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) to the solution.

-

Add the catalytic amount of DMAP (0.1 mmol).

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, a solid precipitate of the product will typically form.

-

Filter the reaction mixture using a Büchner funnel.

-

Wash the collected solid with a small amount of cold acetonitrile (3 mL) to remove any unreacted starting materials or soluble impurities.

-

Dry the solid product under vacuum to obtain the desired 3-substituted quinazoline-2,4-dione.

-

Validation & Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The disappearance of the -NH₂ protons from the starting material and the appearance of the characteristic quinazolinedione signals will confirm a successful reaction.

Caption: Workflow from synthesis to biological evaluation.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.[1][14]

Objective: To determine the zone of inhibition of a synthesized compound against selected bacterial strains.

Materials:

-

Synthesized quinazoline-2,4-dione derivative

-

Nutrient Agar plates

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

-

Solvent (e.g., DMSO) as a negative control

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Nutrient Agar plate to create a lawn.

-

Allow the plate to dry for 5-10 minutes.

-

Using a sterile cork borer, punch uniform wells (6 mm in diameter) into the agar.

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution into one of the wells.

-

Add the same volume of the solvent (DMSO) to another well to serve as a negative control.

-

Place a standard antibiotic disc in another area of the plate as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Validation & Data Collection: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity. The absence of a zone around the negative control well validates that the solvent has no activity. Compare the zone of inhibition of the test compound to the positive control.

Conclusion and Future Outlook

N3-substituted quinazoline-2,4-dione derivatives represent a highly versatile and pharmacologically significant class of compounds. The synthetic accessibility of this scaffold, coupled with the profound impact of the N3-substituent on biological activity, ensures its continued relevance in drug discovery. Research has demonstrated potent activities across multiple therapeutic areas, most notably in oncology, infectious diseases, and neurology.

Future efforts should focus on leveraging SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel linkers and complex heterocyclic moieties at the N3-position will likely yield compounds with novel mechanisms of action. As our understanding of the molecular targets of these compounds deepens through structural biology and computational studies, the path toward clinically successful drugs based on the N3-substituted quinazoline-2,4-dione scaffold becomes increasingly clear.

References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

-

Phakhodee, W., et al. (2022). Synthesis of N3-Substituted Quinazoline-2,4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides. ResearchGate. [Link]

-

Singh, G., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

J-GLOBAL. (n.d.). SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES. J-GLOBAL. [Link]

-

Semantic Scholar. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. [Link]

-

Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Royal Society of Chemistry. [Link]

-

Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

-

ResearchGate. (n.d.). Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. ResearchGate. [Link]

-

Li, X., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9392-9400. [Link]

-

Devi, K. A., et al. (2012). Synthesis and Antimicrobial activity of some Quinazolinones Derivatives. International Journal of Drug Development & Research, 4(3). [Link]

-

ResearchGate. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Ali, I., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Ghencea, A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

-

ResearchGate. (n.d.). Design, synthesis and anticonvulsant activity of some newer 3H-quinazolin-4-one derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. [Link]

-

Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109. [Link]

-

Asadi, M., et al. (2020). Synthesis and antitumor activities of novel bis‐quinazolin‐4(3H)‐ones. Journal of the Chinese Chemical Society. [Link]

-

Asawla, J. (2025). Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and. Digital Commons @ University of the Pacific. [Link]

-

Semantic Scholar. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One. Semantic Scholar. [Link]

-

Ghorab, M. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

ResearchGate. (2022). (PDF) Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ResearchGate. [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. "Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and" by Jay Asawla [scholarscompass.vcu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. mdpi.com [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological Profile and Therapeutic Potential of 3-(p-Tolyl)quinazoline-2,4-dione Scaffolds

The following technical guide details the biological activity, pharmacological targets, and experimental validation of 3-(p-tolyl)quinazoline-2,4-dione and its functionalized derivatives.

Technical Guide for Drug Development Professionals

Executive Summary

The 3-(p-tolyl)quinazoline-2,4(1H,3H)-dione scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike the fully aromatic quinazolinones, the quinazoline-2,4-dione core possesses distinct hydrogen bond donor/acceptor profiles (N1-H, C2=O, C4=O) that mimic nucleobases and other endogenous ligands.

This guide analyzes the pharmacological utility of the 3-(p-tolyl) derivative, focusing on its role as a dual VEGFR-2/c-Met inhibitor in oncology and a DNA gyrase inhibitor in antimicrobial therapeutics. The p-tolyl moiety (4-methylphenyl) specifically enhances lipophilicity and optimizes van der Waals interactions within hydrophobic binding pockets, often yielding superior potency compared to unsubstituted 3-phenyl analogs.

Chemical Architecture & SAR

The pharmacological efficacy of this class is driven by the spatial arrangement of the dione core and the electronic properties of the N3-substituent.

Structure-Activity Relationship (SAR)

-

Core Scaffold (Positions 1 & 3): The N1 position is often left unsubstituted to maintain H-bond donor capability, critical for binding residues like Glu/Asp in kinase active sites. The N3 position bears the p-tolyl group.

-

The p-Tolyl Moiety: The 4-methyl group on the phenyl ring provides a specific steric bulk that fills hydrophobic sub-pockets (e.g., the hydrophobic II pocket in VEGFR-2). It also increases logP, improving membrane permeability compared to hydrophilic substituents.

-

C6/C7 Substitution: Electron-withdrawing groups (e.g., -Cl, -F) or solubilizing moieties (e.g., morpholine) at C6/C7 significantly modulate potency and metabolic stability.

Figure 1: Structural determinants of biological activity in 3-(p-tolyl)quinazoline-2,4-diones.

Pharmacological Targets

Oncology: Dual VEGFR-2 and c-Met Inhibition

The primary oncological interest in 3-(p-tolyl)quinazoline-2,4-diones lies in their ability to overcome resistance to standard angiogenesis inhibitors.

-

Mechanism: These compounds act as ATP-competitive inhibitors. The dione core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

-

Efficacy: Derivatives functionalized at the 3-position (including p-tolyl and p-substituted analogs) have demonstrated IC50 values in the nanomolar range (48–83 nM) against VEGFR-2 and c-Met.

-

Therapeutic Advantage: Simultaneous inhibition of c-Met prevents the "kinase switch" resistance mechanism often seen when tumors are treated with selective VEGFR inhibitors.

Antimicrobial: DNA Gyrase & Topoisomerase IV

The structural similarity between quinazoline-2,4-diones and fluoroquinolones allows them to target bacterial DNA replication machinery.[1]

-

Target: Bacterial DNA Gyrase (Subunit B).

-

Mode of Action: Stabilization of the DNA-enzyme cleavage complex, leading to double-strand breaks and bacterial cell death.

-

Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The p-tolyl group enhances penetration through the bacterial cell wall.

Emerging Targets

-

PARP-1/2 Inhibition: Recent studies identify 3-substituted quinazoline-2,4-diones as potent PARP inhibitors (IC50 ~3 µM), disrupting DNA repair in BRCA-deficient cancer cells.

-

HDAC6 Inhibition: Hydroxamic acid derivatives of the scaffold show high selectivity for HDAC6 (IC50 ~4 nM), promoting apoptosis in multiple myeloma cells.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the downstream effects of VEGFR-2/c-Met inhibition by the 3-(p-tolyl) scaffold in a cancer cell model.

Figure 2: Dual inhibition of Angiogenesis and Proliferation pathways by the target scaffold.

Experimental Protocols

Chemical Synthesis (Anthranilic Acid Route)

This protocol yields high-purity 3-(p-tolyl)quinazoline-2,4-dione suitable for biological assay.

Reagents: Anthranilic acid, p-Tolyl isocyanate, Pyridine, Ethanol.

-

Condensation: Dissolve anthranilic acid (10 mmol) in ethanol (20 mL).

-

Addition: Dropwise add p-tolyl isocyanate (11 mmol) with stirring at room temperature.

-

Reflux: Heat the mixture to reflux for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cyclization: If the intermediate urea precipitates, collect it. Reflux the urea in ethanol containing catalytic triethylamine or fuse with pyridine to effect cyclization to the dione.

-

Purification: Cool, filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Ethanol.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized compound.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

| Parameter | Specification |

| Enzyme | Recombinant Human VEGFR-2 (KDR) kinase domain |

| Substrate | Biotinylated poly(Glu, Tyr) 4:1 |

| ATP Concentration | Km apparent (typically 10 µM) |

| Detection | Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC |

| Incubation | 60 minutes at Room Temperature |

Protocol Steps:

-

Prepare 3x Enzyme mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare 3x Substrate/ATP mix.

-

Prepare 3x Compound dilution series (starting at 10 µM in 1% DMSO).

-

Add 5 µL of Compound, 5 µL of Enzyme, and 5 µL of Substrate/ATP to a 384-well low-volume plate.

-

Incubate for 60 mins at RT.

-

Add detection reagents (EDTA containing). Read Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

-

Data Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10^4. Plot % Inhibition vs. Log[Compound] to derive IC50.

Quantitative Activity Data

The following table summarizes key biological activity data for 3-substituted quinazoline-2,4-dione derivatives, highlighting the relevance of the p-tolyl and related aryl substitutions.

| Target | Derivative Type | Activity Metric | Value | Reference |

| VEGFR-2 | 3-(p-substituted-phenyl) | IC50 | 83 nM | [1] |

| c-Met | 3-(p-substituted-phenyl) | IC50 | 48 nM | [1] |

| PARP-1 | 3-amino-pyrrolidine analog | IC50 | < 3.12 µM | [2] |

| HDAC6 | Hydroxamic acid analog | IC50 | 4 nM | [3] |

| S. aureus | 3-(p-tolyl) analog | MIC | 10–65 µg/mL | [4] |

References

-

Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors. Molecules. [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters. International Journal of Molecular Sciences. [Link]

Sources

Physicochemical Properties and Solubility Profile of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary:

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, providing a comprehensive analysis of its fundamental physicochemical properties and a detailed, field-proven methodology for determining its aqueous solubility. For researchers and scientists in drug development, an early and accurate understanding of these parameters is not merely a characterization exercise; it is a critical determinant of a compound's potential trajectory, influencing everything from initial biological screening to final formulation design. This document synthesizes established analytical principles with practical, actionable protocols to empower research teams to generate reliable and reproducible data, thereby accelerating the drug discovery pipeline.

Part 1: Core Physicochemical Characterization

A foundational understanding of a molecule's identity and intrinsic properties is the mandatory first step in its journey from a discovery candidate to a viable therapeutic agent. This section outlines the core attributes of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione.

Molecular Identity and Structure

The structural integrity and identity of the compound must be unequivocally confirmed post-synthesis. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[4][5]

-

IUPAC Name: 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

-

Molecular Formula: C₁₅H₁₂N₂O₂

-

Molecular Weight: 268.27 g/mol

| Property | Data | Source | Rationale and Scientific Insight |

| Melting Point | > 250 °C | [4] | A high melting point is indicative of a stable crystal lattice, which often correlates with lower aqueous solubility due to the high energy required to break the lattice structure. |

| logP (Octanol-Water) | Predicted: ~2.5-3.5 | [6] | This value, estimated from structurally similar compounds, suggests moderate lipophilicity. The aromatic rings drive lipophilic character, while the dione moiety adds polarity. Experimental verification is essential for building accurate structure-activity relationships (SAR). |

| pKa (Acid/Base Dissociation) | Predicted: Weakly Acidic | [7] | The N1-H proton of the quinazolinedione ring is weakly acidic. The molecule lacks a strong basic center. This profile implies its solubility will be largely independent of pH in the physiological range (pH 1-8), a critical factor for predicting oral absorption. |

Solid-State Properties: The Unseen Driver

Expert Insight: It is a common oversight in early-stage discovery to treat a compound as a single entity. However, its solid-state form (i.e., its crystal packing) dictates its thermodynamic properties. Undocumented changes in crystalline form (polymorphism) between batches can lead to drastic and unexpected variations in solubility and dissolution, creating significant reproducibility challenges. Therefore, initial solid-state characterization is a non-negotiable, self-validating step. Techniques such as X-Ray Powder Diffraction (XRPD) to identify the crystalline form and Differential Scanning Calorimetry (DSC) to confirm the melting point and detect phase transitions are fundamental.[8]

Part 2: Aqueous Solubility Profile: A Methodological Guide

Poor aqueous solubility is a primary cause of failure for promising drug candidates.[1] The following section provides a robust, gold-standard protocol for determining thermodynamic equilibrium solubility, a critical parameter for the Biopharmaceutics Classification System (BCS).

Experimental Principle: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two commonly measured parameters:

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a fundamental, material-specific property. The shake-flask method is the definitive technique for its measurement.[8][9]

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, typically introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[10] While useful for rapid rank-ordering of compounds, it often overestimates true solubility and can be misleading.[8]

This guide exclusively details the protocol for thermodynamic solubility, as it provides the definitive data required for downstream development decisions.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system. Each step includes controls and checks to ensure the integrity of the final data.

Step 1: Preparation of Media

-

Prepare relevant aqueous buffers. Standard choices for pharmaceutical relevance are:

-

Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating blood/physiological pH).

-

Acetate or citrate buffer at pH 5.0 (simulating the upper small intestine).

-

0.1 N HCl at pH 1.2 (simulating gastric fluid).

-

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Seal the vials and place them on a rotator or orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate for a minimum of 48 hours. Causality: Sparingly soluble, crystalline compounds can take a long time to reach equilibrium. Shorter incubation times (e.g., 24 hours) risk underestimating the true solubility.[8]

Step 3: Phase Separation (Critical Step)

-

After incubation, allow the vials to stand for 30 minutes to let larger particles settle.

-

Withdraw an aliquot of the supernatant and centrifuge at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet fine particulates.

-

Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Trustworthiness: This dual centrifugation-filtration step is essential to reliably remove all undissolved solid, a common source of artificially high and variable solubility results.

Step 4: Quantification by HPLC-UV

-

Prepare a calibration curve using a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) diluted into the mobile phase.

-

Analyze the filtered supernatant by a validated, stability-indicating HPLC-UV method. A typical starting method could be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water gradient

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer set to an absorbance maximum.

-

-

Calculate the concentration in the sample against the calibration curve.

Step 5: Solid-State Verification

-

Recover the remaining solid from the vial, dry it, and analyze it using XRPD. Self-Validation: This step confirms that the compound did not change its crystalline form (e.g., convert to a more soluble hydrate or a different polymorph) during the experiment, ensuring the measured solubility corresponds to the initial solid form.[8]

Data Presentation

All quantitative solubility data should be summarized for clear interpretation.

| Medium (at 25°C) | pH | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| 0.1 N HCl | 1.2 | Report Value | Report Value |

| Acetate Buffer | 5.0 | Report Value | Report Value |

| PBS | 7.4 | Report Value | Report Value |

Experimental Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Solubility in Pre-formulation and Screening Solvents

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is a practical necessity for compound handling, storage, and the execution of in vitro biological assays.

Rationale and Solvent Selection

-

Dimethyl Sulfoxide (DMSO): The universal solvent for compound library storage and initial screening dilutions. High solubility in DMSO is a prerequisite for high-throughput screening (HTS).

-

Ethanol/Methanol: Often used in early-stage formulation development for toxicology studies.

-

N,N-Dimethylformamide (DMF): A strong polar aprotic solvent, often capable of dissolving compounds that are intractable in DMSO.[2][11]

Expected Profile and Experimental Approach

Based on the behavior of related quinazoline derivatives, 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione is expected to exhibit high solubility in DMSO and DMF, and moderate to low solubility in alcohols like ethanol.[2][11] The shake-flask methodology described in Part 2 can be directly adapted for these organic solvents to obtain quantitative values, which are invaluable for guiding formulation activities.

Conclusion and Strategic Outlook

This guide establishes a robust framework for the characterization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione. We have detailed its core physicochemical properties and presented a rigorous, gold-standard protocol for determining its thermodynamic aqueous solubility. The poor water solubility characteristic of the quinazolinone class necessitates such a meticulous and validated approach.[1]

For drug development professionals, the data generated from these protocols is foundational. If the aqueous solubility is determined to be low (<10 µg/mL), the immediate next steps should involve investigating solubility in biorelevant media (e.g., Fasted-State and Fed-State Simulated Intestinal Fluid - FaSSIF/FeSSIF) to better predict in vivo behavior.[8] Concurrently, a pre-formulation campaign should be initiated to explore solubility enhancement strategies, such as amorphous solid dispersions, salt formation (if a suitable ionizable center can be introduced), or lipid-based formulations. By integrating this precise physicochemical understanding early, research teams can de-risk their projects and make informed, data-driven decisions to advance the most promising candidates.

References

-

Persson, E. (2005) Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link] (Accessed: February 24, 2026).

-

Sreekanth, A. (n.d.) solubility experimental methods.pptx. Available at: [Link] (Accessed: February 24, 2026).

-

Jouyban, A. (2010) Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link] (Accessed: February 24, 2026).

-

Li, Y., et al. (2022) 'Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)', Oncology Reports, 48(5). Available at: [Link] (Accessed: February 24, 2026).

-

Raytor (2026) Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link] (Accessed: February 24, 2026).

-

Wang, L., et al. (2020) 'DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate', ACS Omega, 5(16), pp. 9391–9398. Available at: [Link] (Accessed: February 24, 2026).

-

Patel, H. R., et al. (2015) 'STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS', International Journal of Chemical and Bionolecular Science, 1(1), pp. 1-7. Available at: [Link] (Accessed: February 24, 2026).

-

ChemSynthesis (2025) 3-(4-methylphenyl)-4(3H)-quinazolinone. Available at: [Link] (Accessed: February 24, 2026).

-

Al-Suwaidan, I. A., et al. (2022) 'Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds', ChemEngineering, 6(6), p. 94. Available at: [Link] (Accessed: February 24, 2026).

-

Al-Suwaidan, I. A., et al. (2022) 'Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents', ChemEngineering, 6(6), p. 94. Available at: [Link] (Accessed: February 24, 2026).

-

Diabeticstudies.org (n.d.) Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. Available at: [Link] (Accessed: February 24, 2026).

-

Al-Omar, M. A. (2015) 'Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives', Journal of Heterocyclic Chemistry, 52(5), pp. 1237-1250. Available at: [Link] (Accessed: February 24, 2026).

-

Al-Ghorbani, M., et al. (2021) 'Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent', Molecules, 26(11), p. 3257. Available at: [Link] (Accessed: February 24, 2026).

-

Wang, L., et al. (2016) 'Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity', Med. Chem. Commun., 7(7), pp. 1389-1394. Available at: [Link] (Accessed: February 24, 2026).

-

PubChem (n.d.) 3-[2-(4-methylphenyl)-2-oxoethyl]-4(3H)-quinazolinone. National Center for Biotechnology Information. Available at: [Link] (Accessed: February 24, 2026).

-

Mahmoud, M. R., et al. (2012) 'Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives', American Journal of Organic Chemistry, 2(1), pp. 1-8. Available at: [Link] (Accessed: February 24, 2026).

-

ResearchGate (n.d.) Formation of 3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione (3a). Available at: [Link] (Accessed: February 24, 2026).

-

ChemBK (n.d.) quinazoline-2,4(1H,3H)-dione. Available at: [Link] (Accessed: February 24, 2026).

-

Kassab, A. F. (2020) 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen. Available at: [Link] (Accessed: February 24, 2026).

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cibtech.org [cibtech.org]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-[2-(4-methylphenyl)-2-oxoethyl]-4(3H)-quinazolinone | C17H14N2O2 | CID 854618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. raytor.com [raytor.com]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Solvent selection for the crystallization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Application Note & Protocol

Systematic Solvent Selection for the Optimal Crystallization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Abstract

This document provides a comprehensive guide and detailed protocols for selecting an optimal solvent system for the crystallization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione. Quinazoline-2,4(1H,3H)-dione and its derivatives are key scaffolds in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2][3] Achieving high purity and a stable, well-defined crystalline form is paramount for downstream applications, including API formulation and structural analysis. This guide moves beyond a simple list of solvents, offering a systematic, logic-driven approach rooted in the physicochemical properties of the target molecule. We detail a multi-step screening process, from preliminary solubility tests to the optimization of single-solvent and binary-solvent systems, enabling researchers to efficiently identify conditions that maximize yield, purity, and crystal quality.

Introduction: The Critical Role of Crystallization

Crystallization is the most crucial purification technique in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. For a molecule like 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, the final crystallization step dictates not only its chemical purity but also its physical properties, such as particle size distribution, flowability, and dissolution rate. The selection of an appropriate solvent is the single most important factor in developing a successful crystallization process.[4][5] An ideal solvent system should exhibit a specific solubility profile: the compound should be highly soluble at elevated temperatures and sparingly soluble at ambient or sub-ambient temperatures, facilitating high recovery upon cooling.[6]

This guide provides the theoretical basis and practical protocols to systematically determine such a system for the target compound.

Physicochemical Characterization of the Analyte

A foundational understanding of the target molecule's structure is essential for predicting its solubility behavior.

Structure:

-

Core: Quinazoline-2,4(1H,3H)-dione. This core contains:

-

Two amide-like carbonyl groups (C=O), which are polar and can act as hydrogen bond acceptors.

-

An N-H group, which is a hydrogen bond donor.

-

An aromatic benzene ring, which is nonpolar.

-

-

Substituent: A 4-methylphenyl (p-tolyl) group attached at the N3 position. This group is predominantly nonpolar and bulky.

Solubility Prediction: The molecule presents a classic amphiphilic challenge. The quinazoline-dione core imparts polarity and hydrogen bonding capability, suggesting solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).[4][7] The parent quinazoline-2,4(1H,3H)-dione is known to be soluble in alcohol but insoluble in water.[8] The addition of the large, nonpolar tolyl group will likely decrease its solubility in highly polar solvents (like water) and increase its solubility in solvents of intermediate polarity or those with aromatic character (like toluene).

Guiding Principles for Solvent Selection

The ideal crystallization solvent or solvent system should meet several criteria:

-

Favorable Solubility Curve: High solubility at boiling point, low solubility at room temperature or below.

-

Inertness: The solvent must not react with the compound.[4]

-

Impurity Rejection: Impurities should remain dissolved in the mother liquor or be insoluble in the hot solvent.[5]

-

Crystal Morphology: The solvent influences the shape and size of the crystals.

-

Safety and Practicality: The solvent should have a reasonably low boiling point for easy removal, low toxicity, and be cost-effective.[4] Solvents with very high boiling points like toluene (111 °C) should be used cautiously to avoid "oiling out," where the compound melts in the solvent before dissolving.[4]

Systematic Workflow for Solvent Screening

A structured approach is more efficient than random testing. The following workflow guides the researcher from a broad screen to an optimized system.

Caption: Workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solubility Screening

This initial screen aims to quickly classify a range of solvents.

Materials:

-

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione (crude product)

-

Test tubes or small vials (1 mL)

-

Graduated micropipettes

-

Heat gun or water bath

-

Vortex mixer

-

Solvent candidates (see Table 1)

Procedure:

-

Place approximately 5 mg of the compound into each labeled vial.

-

Add 100 µL of a solvent to the first vial.

-

Vortex the mixture at room temperature for 1 minute. Observe and record solubility ("Insoluble," "Partially Soluble," "Soluble").

-

If the compound is not fully soluble, heat the vial gently in a water bath or with a heat gun towards the boiling point of the solvent. Vortex and observe. Record solubility ("Soluble Hot").

-

If the compound dissolved when hot, allow the vial to cool to room temperature, and then place it in an ice bath for 15-20 minutes. Observe for crystal formation.

-

Repeat steps 2-5 for each solvent listed in Table 1.

Table 1: Candidate Solvents for Initial Screening

| Solvent | Boiling Point (°C)[4] | Polarity | Predicted Suitability as Single Solvent | Predicted Suitability as Anti-Solvent |

| n-Hexane | 69 | Nonpolar | Poor | Excellent |

| Toluene | 111 | Nonpolar | Possible (Aromatic) | Good |

| Dichloromethane | 40 | Intermediate | Possible | Fair |

| Ethyl Acetate | 77 | Intermediate | Good | Poor |

| Acetone | 56 | Polar Aprotic | Good | Poor |

| Isopropanol | 82 | Polar Protic | Excellent | Poor |

| Ethanol | 78 | Polar Protic | Excellent | Poor |

| Methanol | 65 | Polar Protic | High solubility likely | Poor |

| Water | 100 | Highly Polar | Poor | Excellent |

Rationale: This selection covers a wide range of polarities. Based on the analyte's structure and literature on similar compounds, ethanol and acetone are strong candidates for single-solvent crystallization.[1][9][10] Hexane and water are prime candidates for use as anti-solvents.[11]

Protocol 2: Cooling Crystallization (Single Solvent)

This protocol is for solvents identified as "Soluble Hot, Insoluble Cold" in Protocol 1 (e.g., Ethanol).

Procedure:

-

Place 100 mg of the crude compound in a small Erlenmeyer flask.

-

Add the selected solvent (e.g., ethanol) dropwise while heating and stirring (e.g., on a hot plate) until the solid is just dissolved. Do not add a large excess of solvent.

-

Remove the flask from the heat source and cover it to allow for slow cooling to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[5]

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

-

Dry the crystals under vacuum to a constant weight.

-

Analyze the crystals for purity (e.g., by HPLC, melting point) and calculate the yield.

Protocol 3: Anti-Solvent Crystallization (Binary Solvent)

This method is ideal when the compound is too soluble in one solvent even when cold (Class 1), but insoluble in another (Class 3). A common and effective pair is a good solvent like acetone or ethanol with an anti-solvent like n-hexane or water.[7][12]

Procedure:

-

Dissolve 100 mg of the crude compound in the minimum amount of the "good" solvent (e.g., acetone) at room temperature.

-

Filter the solution if any insoluble impurities are present.

-

Slowly add the "anti-solvent" (e.g., n-hexane) dropwise to the stirred solution until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.[12]

-

Gently warm the solution until it becomes clear again.

-

Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

-

Collect, wash, and dry the crystals as described in Protocol 2 (steps 5-7), using the binary solvent mixture (in the final ratio) as the cold wash solvent.

-

Analyze the final product for purity and yield.

Data Interpretation and Troubleshooting

Table 2: Interpreting Crystallization Outcomes

| Observation | Potential Cause(s) | Suggested Action(s) |

| No Crystals Form | Solution is not supersaturated; cooling too fast. | Evaporate some solvent; cool more slowly; scratch the inside of the flask; add a seed crystal. |

| "Oiling Out" | Compound's melting point is below the solvent's boiling point; solution is too concentrated. | Use a lower-boiling point solvent; use more solvent to create a more dilute solution; lower the peak heating temperature. |

| Poor Yield | Compound is too soluble in the cold solvent; insufficient cooling time. | Use a less effective solvent; use a binary system with an anti-solvent; increase cooling time. |

| Low Purity | Impurities co-crystallized; inefficient washing. | Re-crystallize; choose a more selective solvent system; ensure washing is done with ice-cold solvent. |

Conclusion

The selection of a crystallization solvent is a systematic process that balances the thermodynamic requirements of solubility with practical considerations of safety and scalability. For 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, its amphiphilic nature suggests that polar protic solvents like ethanol or isopropanol are excellent candidates for single-solvent cooling crystallization. For enhanced yield or to address high solubility, binary systems such as acetone/n-hexane or ethanol/water offer powerful alternatives for anti-solvent crystallization. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop a robust and reproducible crystallization process, ensuring high purity and optimal solid-state form for this important class of molecules.

References

- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google P

- CN103664892B - The crystallization of quinoline - Google P

-

Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. (URL: [Link])

-

Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. (URL: [Link])

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (URL: [Link])

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. (URL: [Link])

-

Scribd. Solvent Selection for Crystallization. (URL: [Link])

-

Kougoulos, E., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. (URL: [Link])

-

Vapourtec. (2024). Flow Crystallization | Solubility Control. (URL: [Link])

-

Al-blewi, F. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. (URL: [Link])

-

Rajeswari, R., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology. (URL: [Link])

-

PubChem. Quinazolinedione. (URL: [Link])

-

ChemBK. quinazoline-2,4(1H,3H)-dione. (URL: [Link])

-

ResearchGate. Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (URL: [Link])

-

Royal Society of Chemistry. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (URL: [Link])

- US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)

-

PubChem. 2-(4-Methylphenyl)quinazolin-4(3H)-one. (URL: [Link])

-

ChemBK. 3-phenylquinazoline-2,4(1H,3H)-dione. (URL: [Link])

-

Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines. (URL: [Link])

-

Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. (URL: [Link])

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vapourtec.com [vapourtec.com]

- 6. scribd.com [scribd.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chembk.com [chembk.com]

- 9. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives | MDPI [mdpi.com]

- 10. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Functionalization of the 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione Core

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione skeleton is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic system, a fusion of benzene and pyrimidine rings, exhibits a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The versatility of the quinazoline-2,4(1H,3H)-dione core allows for substitutions at various positions, most notably at the N1 and N3 nitrogens, as well as on the fused benzene ring. These modifications can significantly influence the molecule's three-dimensional structure, physicochemical properties, and ultimately, its interaction with biological targets.[1]

The 3-(4-methylphenyl), or 3-p-tolyl, substituent introduces a specific lipophilic character and steric bulk, which can be crucial for molecular recognition by target proteins. The functionalization of this specific core, the 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione, opens up avenues for creating extensive libraries of novel compounds for drug discovery programs. This guide provides detailed protocols for the synthesis of the core structure and its subsequent functionalization at key positions, offering researchers a practical framework for exploring the chemical space around this promising scaffold.

Part 1: Synthesis of the 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione Core

The synthesis of the 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione core can be efficiently achieved through a one-pot reaction from 2-aminobenzamide and p-tolyl isocyanate, catalyzed by 4-dimethylaminopyridine (DMAP). This method provides a straightforward and high-yielding route to the desired scaffold.

Scientific Rationale

The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminobenzamide on the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent intramolecular cyclization, facilitated by the catalytic action of DMAP, leads to the formation of the quinazoline-2,4(1H,3H)-dione ring system.

Experimental Workflow: Synthesis of the Core Structure

Caption: Workflow for the synthesis of the quinazoline-2,4(1H,3H)-dione core.

Detailed Protocol: Synthesis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Materials:

-

2-Aminobenzamide

-

p-Tolyl isocyanate

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of 2-aminobenzamide (1.0 eq) in anhydrous acetonitrile, add p-tolyl isocyanate (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold acetonitrile and dry under vacuum to afford the pure 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[3]

Expected Yield: 71%[3]

Characterization Data:

-

Appearance: White solid[3]

-

¹H NMR (DMSO-d₆): δ 11.5 (brs, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.20-7.40 (m, 6H), 2.35 (s, 3H).

Part 2: Functionalization at the N1-Position: Alkylation

With the N3-position occupied by the p-tolyl group, the N1-position becomes the primary site for further diversification through alkylation. This allows for the introduction of a wide variety of side chains, which can be used to modulate solubility, introduce new pharmacophores, or establish key interactions with biological targets.

Scientific Rationale

The N1-proton of the 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione is acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a nucleophilic anion. This anion can then react with an alkyl halide via an Sₙ2 reaction to form the N1-alkylated product. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base and leaving the anion more reactive.

Experimental Workflow: N1-Alkylation

Caption: General workflow for the N1-alkylation of the quinazoline-2,4(1H,3H)-dione core.

Detailed Protocol: N1-Alkylation with Ethyl Chloroacetate

Materials:

-

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water and dry under vacuum to yield the desired 1-(ethoxycarbonylmethyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[4]

Quantitative Data for N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |

| Ethyl Chloroacetate | K₂CO₃ | DMF | Room Temp. | Good to High | [4] |

| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | Good to High | [5] |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | Good to High | [4] |

Part 3: Functionalization of the Benzo-Ring: Electrophilic Aromatic Substitution

The fused benzene ring of the quinazolinone core is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the electronic properties and biological activity of the molecule. Halogenation, particularly bromination, is a key transformation as the resulting halo-substituent serves as a versatile handle for further modifications, such as cross-coupling reactions.

Scientific Rationale

The benzene ring of the quinazolinone system is activated towards electrophilic aromatic substitution. The reaction with N-bromosuccinimide (NBS) in a suitable solvent like acetic acid provides a regioselective method for the introduction of a bromine atom, typically at the C6-position, which is electronically favored.

Experimental Workflow: Bromination of the Benzo-Ring

Caption: Workflow for the bromination of the quinazoline-2,4(1H,3H)-dione core.

Detailed Protocol: Bromination with N-Bromosuccinimide

Materials:

-

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

Procedure:

-

Dissolve 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in glacial acetic acid.

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the solution while stirring.

-

Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a large volume of cold water.

-

Collect the precipitate by filtration and wash with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[6]

Part 4: Advanced Functionalization: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The introduction of a halogen, such as bromine, onto the quinazolinone scaffold opens the door to a wide array of powerful carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is a particularly valuable tool for creating biaryl structures, which are prevalent in many drug molecules.[7]

Scientific Rationale

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide.[7] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.[7]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

6-Bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 6-phenyl-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[5][8]

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Typical Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 90-100 °C | Moderate to High | [5][8] |

| 4-Methoxyphenyl- | PdCl₂(dppf) | K₂CO₃ | Toluene/Water | 115 °C | High | |

| boronic acid | ||||||

| Thiophene-2- | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 °C | Good | |

| boronic acid |

Conclusion

The 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione core is a versatile and valuable scaffold for the development of novel bioactive molecules. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent functionalization at the N1-position and on the fused benzene ring. By employing these methods, researchers can efficiently generate diverse libraries of compounds for screening in various drug discovery programs, thereby accelerating the identification of new therapeutic agents.

References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3843. [Link]

-

Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373-9381. [Link]

-

Vishwakarma, N. K., et al. (2017). Integrated Carbon dioxide capture-fixation chemistry via interfacial ionic liquid catalyst in laminar gas/liquid flow. Nature Communications, 8, 1468. [Link]

-

Li, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Medicinal Chemistry, 9(10), 1351-1365. [Link]

-

Nagy, V., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304529. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

-

Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14. [Link]

-

Al-Soud, Y. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3843. [Link]

-

Al-Omair, M. A. (2016). Synthesis of quinazoline-2,4(1H,3H)-dione 32. ResearchGate. [Link]

-

Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0335707. [Link]

-

Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5632. [Link]

-

Patel, K. D., et al. (2014). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

-

Besson, T., et al. (2015). Cu/Pd-Catalyzed C-2-H Arylation of Quinazolin-4(3 H )-ones with (Hetero)aryl Halides. The Journal of Organic Chemistry, 80(24), 12345-12354. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Mirallai, S. I., et al. (2015). Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. ResearchGate. [Link]

-

Besson, T., et al. (2015). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Sciforum. [Link]

-

Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed. [Link]

-

Szychta, D., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8546. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Welcome to the technical support guide for the synthesis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize reaction yields and purity. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

Quinazoline-2,4(1H,3H)-diones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The successful and high-yield synthesis of N3-substituted derivatives, such as 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, is a critical step in the development of novel therapeutic agents.[4]

Primary Synthetic Pathway: Isatoic Anhydride and p-Toluidine

The most common and direct route to this target molecule involves the condensation reaction between isatoic anhydride and p-toluidine.[5] The reaction proceeds via a nucleophilic attack by the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening to form an unstable carbamic acid intermediate, which then decarboxylates. The resulting N-substituted anthranilamide intermediate subsequently undergoes intramolecular cyclization upon heating to form the desired quinazolinedione.[5][6]

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, or I've obtained no product. What are the most critical parameters to investigate?

A1: Low or no yield is a frequent issue that can typically be traced back to a few key experimental variables. A systematic approach is essential for diagnosis.

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]

Minimizing side products in the condensation of anthranilic acid derivatives